molecular formula C18H20O2 B583144 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone CAS No. 343272-52-6

3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone

Cat. No.: B583144
CAS No.: 343272-52-6
M. Wt: 268.356
InChI Key: JAQDUSAFXSHFAH-UHFFFAOYSA-N
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Description

3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone is a chemical compound that features a naphthalene ring substituted with a methoxy group and a cyclohexanone ring with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methoxy-2-naphthol and 5-methylcyclohexanone.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts to facilitate the formation of the desired product.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent or a precursor to drug development.

    Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-2-naphthol: A precursor in the synthesis of the target compound.

    5-Methylcyclohexanone: Another precursor used in the synthesis.

    Naproxen: A structurally related compound with known anti-inflammatory properties.

Uniqueness

3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-(6-methoxynaphthalen-2-yl)-5-methylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O2/c1-12-7-16(10-17(19)8-12)14-3-4-15-11-18(20-2)6-5-13(15)9-14/h3-6,9,11-12,16H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAQDUSAFXSHFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1)C2=CC3=C(C=C2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343272-52-6
Record name 3-(6-Methoxynaphthalen-2-yl)-5-methylcyclohexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343272526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYLCYCLOHEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X222BJ8VUU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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